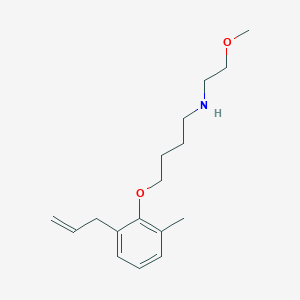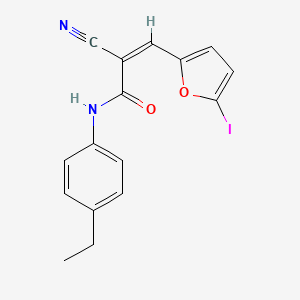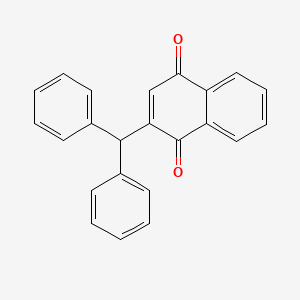![molecular formula C21H22BrClN4O3 B5191264 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide, commonly known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy.
Mécanisme D'action
BCT-197 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting Hsp90, BCT-197 can destabilize oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
BCT-197 has been shown to induce apoptosis (programmed cell death) in cancer cells. BCT-197 has also been shown to inhibit tumor growth in animal models of cancer. In addition, BCT-197 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCT-197 is its specificity for Hsp90. Unlike other Hsp90 inhibitors, BCT-197 does not inhibit the activity of other chaperone proteins, which can cause off-target effects. However, one of the limitations of BCT-197 is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
Further research is needed to determine the efficacy of BCT-197 in clinical trials. In addition, more studies are needed to determine the optimal dosing and administration schedule for BCT-197. Other potential future directions for BCT-197 include studying its potential application in combination therapy with other cancer drugs and exploring its potential application in other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy. BCT-197 works by inhibiting the activity of Hsp90, which can destabilize oncogenic proteins and induce cancer cell death. While BCT-197 has shown promising results in preclinical studies, further research is needed to determine its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of BCT-197 involves a multi-step process that starts with the reaction of 3-bromobenzoyl chloride with piperazine to form 3-bromobenzoylpiperazine. This intermediate is then reacted with 4-chlorophenylacetic acid to form the final product, BCT-197. The synthesis of BCT-197 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BCT-197 has been extensively studied for its potential application in cancer therapy. Preclinical studies have shown that BCT-197 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BCT-197 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrClN4O3/c22-16-3-1-2-15(14-16)21(30)27-12-10-26(11-13-27)9-8-24-19(28)20(29)25-18-6-4-17(23)5-7-18/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZBGYJZBBFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)


![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)




![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5191260.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5191269.png)
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)

![3-bromo-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5191286.png)